5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid can be achieved through several methods. One common approach involves the hydrogenation of 5-fluorobenzofuran in the presence of a palladium catalyst on activated carbon in acetic acid under high pressure . This reaction typically requires 12 hours to complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, benzofuran derivatives are known to exhibit various biological activities by interacting with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Fluoro-2,3-dihydrobenzofuran-3-acetic Acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(5-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4,6H,3,5H2,(H,12,13) |
InChI Key |
ZFEDFWPVCOMBKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
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